4-(Nonylthio)phenol
Description
4-(Nonylthio)phenol is a phenolic derivative characterized by a nonylthio (-S-C₉H₁₉) substituent at the para position of the benzene ring. Its molecular formula is C₁₅H₂₄OS, with a molecular weight of 276.41 g/mol. The thioether (sulfur-linked) group distinguishes it from alkylphenols like 4-nonylphenol, where the substituent is an oxygen-bound alkyl chain.
Properties
Molecular Formula |
C15H24OS |
|---|---|
Molecular Weight |
252.4 g/mol |
IUPAC Name |
4-nonylsulfanylphenol |
InChI |
InChI=1S/C15H24OS/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12,16H,2-8,13H2,1H3 |
InChI Key |
ULDJYJVEDGWULA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSC1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Substituent Impact :
- Electron Effects: The thioether group (-S-) is less electron-withdrawing than nitro (-NO₂) but more polarizable than alkyl (-O-C₉H₁₉) groups, influencing redox behavior and UV absorption .
- Hydrophobicity: The nonylthio group enhances lipophilicity (logP ~5.2), comparable to 4-nonylphenol (logP ~4.8), but higher than 4-nitrophenol (logP ~1.9) .
Physicochemical Properties
| Property | This compound | 4-Nonylphenol | 4-Nitrophenol | 4-Phenylphenol |
|---|---|---|---|---|
| Melting Point (°C) | ~90–95 (est.) | −20 to 10 | 113–115 | 165–167 |
| Water Solubility (mg/L) | <1 (est.) | 5–10 | 16,000 | 120 |
| Boiling Point (°C) | 320–330 (est.) | 290–310 | 279 | 305 |
| UV λmax (nm) | 285 (thioether) | 275–280 | 318 | 270 |
Notes:
- Thioethers like this compound exhibit lower water solubility than oxygen analogs due to reduced hydrogen-bonding capacity .
- The nitro group in 4-nitrophenol increases solubility in polar solvents but decreases thermal stability compared to alkyl/arylphenols .
Environmental and Toxicological Behavior
| Parameter | This compound | 4-Nonylphenol | 4-Nitrophenol |
|---|---|---|---|
| Biodegradability | Low (sulfur resistance) | Moderate (OECD 301F: 40% in 28d) | High (aerobic: >90% in 7d) |
| Persistence | High (t₁/₂ >60d in soil) | High (t₁/₂ ~30–60d) | Low (t₁/₂ ~1–5d) |
| Ecotoxicity (LC50, Daphnia magna, mg/L) | 0.8–1.2 (est.) | 0.3–1.0 | 4.5–6.0 |
Key Findings :
- This compound’s sulfur linkage may hinder microbial degradation, leading to longer environmental persistence than 4-nonylphenol .
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